![molecular formula C11H16BrNO2 B13256930 2-{[(2-Bromo-4-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13256930.png)
2-{[(2-Bromo-4-methylphenyl)methyl]amino}propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-Bromo-4-methylphenyl)methyl]amino}propane-1,3-diol is an organic compound that features a brominated aromatic ring and a propane-1,3-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Bromo-4-methylphenyl)methyl]amino}propane-1,3-diol typically involves the bromination of a methylphenyl precursor followed by amination and subsequent diol formation. One common method involves the bromination of 4-methylphenylmethanol to form 2-bromo-4-methylphenylmethanol. This intermediate is then reacted with an amine to form the corresponding amine derivative, which is subsequently converted to the diol through a series of reduction and hydroxylation steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Bromo-4-methylphenyl)methyl]amino}propane-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the brominated aromatic ring to a more reduced form.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups such as methoxy or tert-butyl groups .
Scientific Research Applications
2-{[(2-Bromo-4-methylphenyl)methyl]amino}propane-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{[(2-Bromo-4-methylphenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets and pathways. The brominated aromatic ring can participate in electrophilic aromatic substitution reactions, while the amine and diol functionalities can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylaniline: Shares the brominated aromatic ring but lacks the propane-1,3-diol backbone.
4-Bromo-3-methylphenylmethanol: Similar structure but with a hydroxyl group instead of the amine and diol functionalities.
Uniqueness
2-{[(2-Bromo-4-methylphenyl)methyl]amino}propane-1,3-diol is unique due to its combination of a brominated aromatic ring, an amine group, and a propane-1,3-diol backbone. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for scientific research .
Properties
Molecular Formula |
C11H16BrNO2 |
|---|---|
Molecular Weight |
274.15 g/mol |
IUPAC Name |
2-[(2-bromo-4-methylphenyl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C11H16BrNO2/c1-8-2-3-9(11(12)4-8)5-13-10(6-14)7-15/h2-4,10,13-15H,5-7H2,1H3 |
InChI Key |
DWDXFCQTNLXNQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC(CO)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



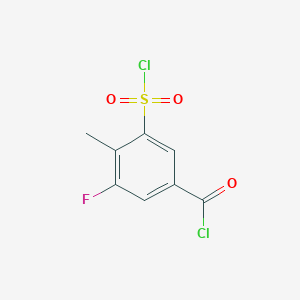
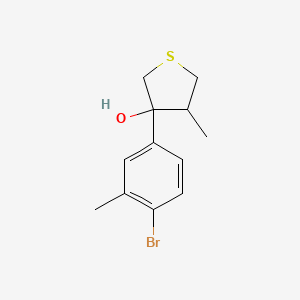
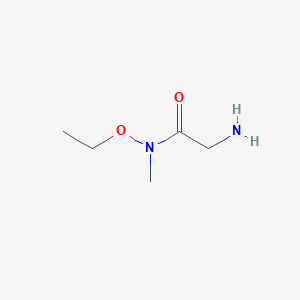
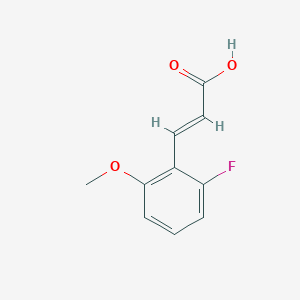
amine](/img/structure/B13256890.png)
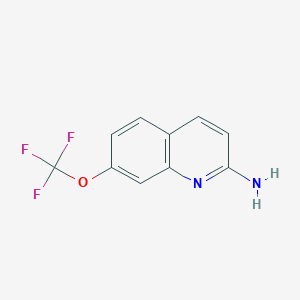


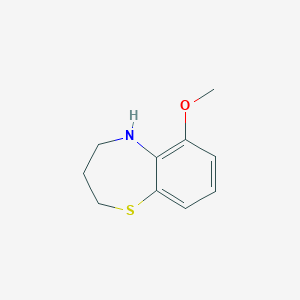
![3A-methyl-2-(3-methylbutan-2-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13256932.png)
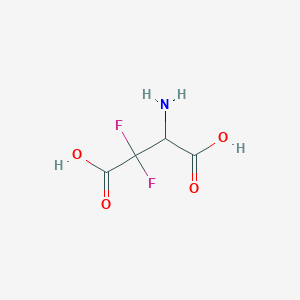

![1-[4-(Pentyloxy)phenyl]ethan-1-ol](/img/structure/B13256946.png)
